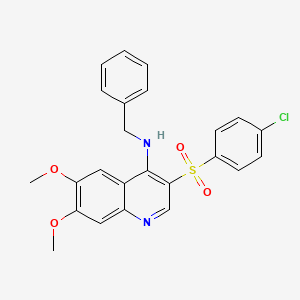

N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

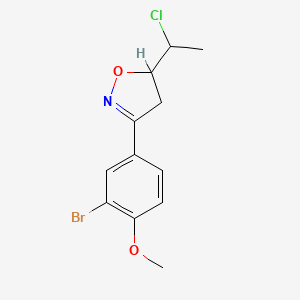

N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine is a compound that can be associated with the class of tetrahydroisoquinolines, which are of interest due to their potential biological activities and applications in various chemical reactions. Although the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds involves several steps that may be applicable to this compound. For instance, the synthesis of 1,4-benzoquinone linked N-formyl derivatives is achieved through a one-pot cascade process involving oxidation, dearomatization, and C-C bond cleavage of N-substituted 6,7-dimethoxy tetrahydroisoquinoline . This method could potentially be adapted for the synthesis of the compound by modifying the N-substituted group to include the (4-chlorophenyl)sulfonyl moiety.

Another relevant synthesis approach is the intramolecular electrophilic aromatic substitution reactions of Pummerer-derived substituted N-benzyl-N-tosyl-α-aminothionium ions, which lead to the formation of 4-(phenylsulfenyl)-N-tosyl-1,2,3,4-tetrahydroisoquinolines . This method indicates the potential for creating complex structures similar to this compound through intramolecular reactions.

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit characteristics similar to those of tetrahydroisoquinolines and benzoquinone derivatives. The presence of the sulfonyl group attached to the 4-chlorophenyl ring could influence the electron distribution and reactivity of the molecule. The dimethoxy groups on the quinoline moiety would contribute to the electron density and potentially affect the molecule's fluorescent properties, as observed in some benzoquinone derivatives .

Chemical Reactions Analysis

The compound's reactivity can be inferred from related chemical reactions. For example, the synthesis of N-formyl derivatives from tetrahydroisoquinoline suggests that the compound may undergo similar oxidation and dearomatization reactions . Additionally, the use of Pummerer-derived intermediates in the synthesis of related structures implies that the compound could participate in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit interesting properties such as antioxidant activity and fluorescent properties . These properties are significant for potential applications in pharmaceuticals and as probes in chemical and biological systems. The method described for the determination of aminophylline using a color development reaction also highlights the importance of understanding the physical and chemical properties of related compounds for analytical applications .

科学的研究の応用

Organic Synthesis Methodologies

A key area of application for compounds like N-benzyl-3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-amine is in the field of organic synthesis, where such compounds are used as intermediates in the synthesis of complex molecules. For instance, studies have shown the use of O-sulfonyloximes as amination reagents in the electrophilic amination of Grignard reagents, leading to the synthesis of primary amines and various cyclic imines, including pyrroles, pyridines, and isoquinolines, through Pd-catalyzed reactions (Narasaka, 2003). This showcases the compound's role in facilitating the generation of nitrogen-containing heterocycles, which are crucial in pharmaceutical drug development.

Cancer Research

In cancer research, compounds bearing the sulfonamide fragment, similar to this compound, have been synthesized and evaluated for their pro-apoptotic effects. These compounds have shown significant potential in inducing apoptosis in cancer cells by activating p38 and ERK phosphorylation, which are critical pathways in cancer cell survival and proliferation. Such findings suggest the utility of these compounds in developing novel anticancer therapies (Cumaoğlu et al., 2015).

Biological Activity

The exploration of the biological activities of derivatives of this compound extends to antimicrobial properties as well. Synthesis and characterization of new quinazolines, including derivatives of the parent compound, have shown potential as antimicrobial agents. These compounds have been tested against various bacterial and fungal strains, demonstrating their capacity to serve as foundational structures for the development of new antibiotics (Desai et al., 2007).

特性

IUPAC Name |

N-benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4S/c1-30-21-12-19-20(13-22(21)31-2)26-15-23(24(19)27-14-16-6-4-3-5-7-16)32(28,29)18-10-8-17(25)9-11-18/h3-13,15H,14H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOKLSOGMYBNPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)

![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)

![2-Cyano-N-[(2S,3R)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2552132.png)

![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2552144.png)

![N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2552145.png)